

Spectroscopic Characterization of Dihydroxyfumaric Acid Hydrate: A Technical Guide

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Compound of Interest

Compound Name: Dihydroxyfumaric acid hydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dihydroxyfumaric acid hydrate**, a molecule of interest in various chemical and pharmaceutical research fields. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into its structural features. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for dihydroxyfumaric acid. It is important to note that while data for the anhydrous form is more readily available, the characteristics of the hydrate are inferred based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **dihydroxyfumaric acid hydrate** is not readily available in public spectroscopic databases. However, based on the molecular structure, the expected ^1H and ^{13}C NMR chemical shifts in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) are postulated below. The presence of water of hydration would typically be observed as a broad singlet in the

^1H NMR spectrum, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted NMR Spectroscopic Data for Dihydroxyfumaric Acid

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Assignment
^1H	4.0 - 5.0	Singlet (broad)	Hydroxyl protons (-OH)
^1H	10.0 - 13.0	Singlet (broad)	Carboxylic acid protons (-COOH)
^{13}C	165 - 175	Singlet	Carboxylic acid carbons (-COOH)
^{13}C	140 - 150	Singlet	Alkene carbons (C=C)

Note: Predicted values are based on the general chemical environment of the functional groups. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of dihydroxyfumaric acid (anhydrous) has been reported. For the hydrate, the presence of water molecules will introduce characteristic O-H stretching and H-O-H bending vibrations.

Table 2: IR Spectroscopic Data for Dihydroxyfumaric Acid

Functional Group	Anhydrous Wavenumber (cm ⁻¹)	Expected Hydrate Wavenumber (cm ⁻¹)	Vibrational Mode
O-H (Carboxylic Acid)	2500-3300 (broad)	2500-3300 (broad)	Stretching
O-H (Water of Hydration)	-	3200-3600 (broad)	Stretching
C=O (Carboxylic Acid)	1680-1720	1680-1720	Stretching
C=C (Alkene)	1620-1680	1620-1680	Stretching
C-O	1210-1320	1210-1320	Stretching
O-H (Alcohol)	3200-3600 (broad)	Overlapped with water	Stretching
H-O-H (Water of Hydration)	-	~1630	Bending

Data for the anhydrous form is based on publicly available spectra. Expected values for the hydrate are based on typical vibrational frequencies of water in crystalline solids.

Mass Spectrometry (MS)

Mass spectrometry data for dihydroxyfumaric acid is available, and the fragmentation pattern for the hydrate is expected to be similar, with an initial loss of water being a likely fragmentation step. The data presented below is for the anhydrous form.^[1]

Table 3: Mass Spectrometry Data for Dihydroxyfumaric Acid

Technique	Precursor Ion (m/z)	Major Fragment Ions (m/z)
GC-MS	148 (M ⁺)	130, 102, 84, 73, 55
MS-MS	146.9935 ([M-H] ⁻)	103.1, 103.9, 59.3

Note: The molecular weight of dihydroxyfumaric acid is 148.07 g/mol, and the monoisotopic mass is 148.0008 Da. The hydrate will have a higher molecular weight corresponding to the number of water molecules.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of an organic acid like **dihydroxyfumaric acid hydrate** is as follows:

- Sample Preparation: Dissolve 5-10 mg of **dihydroxyfumaric acid hydrate** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional 1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required due to the lower natural abundance and sensitivity of the ^{13}C nucleus (typically 1024 scans or more).
 - A relaxation delay of 2-5 seconds is recommended.

- **Data Processing:** Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of a solid crystalline hydrate can be performed using the following protocol:

- **Sample Preparation (KBr Pellet Method):**
 - Thoroughly grind 1-2 mg of **dihydroxyfumaric acid hydrate** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
- **Instrumentation:** Use a Fourier-Transform Infrared spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- **Data Processing:** The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

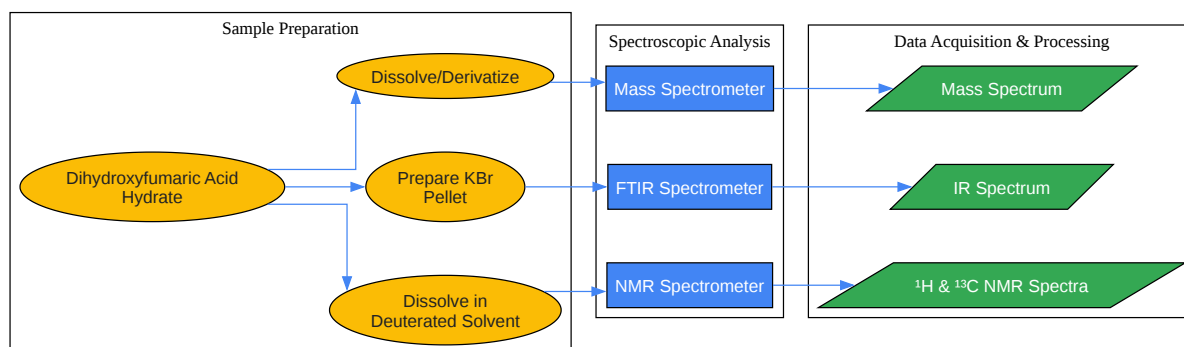
A general procedure for the analysis of a small organic acid by mass spectrometry is as follows:

- **Sample Preparation:**

- For Electrospray Ionization (ESI-MS), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
- For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation) may be necessary to increase the volatility of the analyte.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI for GC-MS) and mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer. For ESI-MS, this is typically done via direct infusion or through a liquid chromatograph. For GC-MS, the sample is injected into the gas chromatograph.
 - Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu).
 - For tandem mass spectrometry (MS/MS), select the precursor ion of interest and subject it to collision-induced dissociation to obtain a fragmentation spectrum.
- Data Processing: Analyze the resulting mass spectra to determine the molecular weight and fragmentation pattern of the compound.

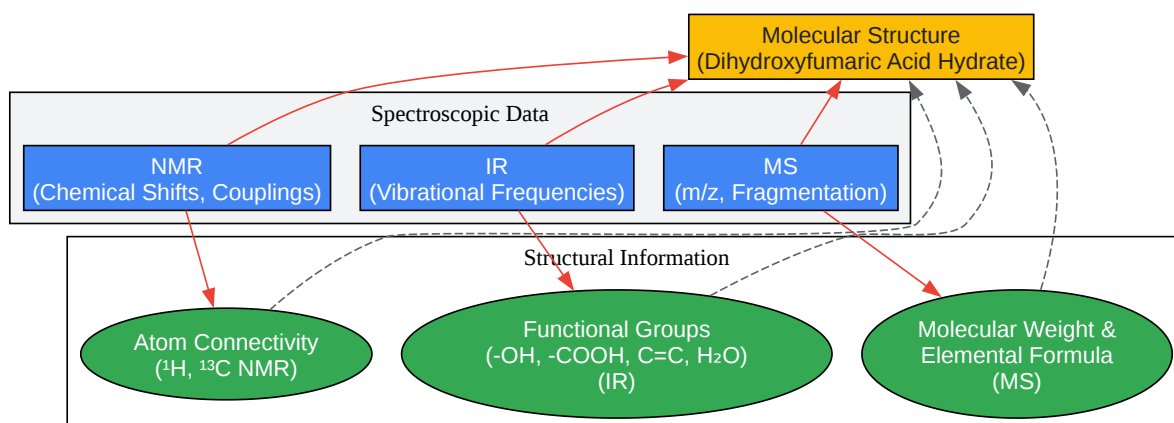
Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the observed data and the chemical structure.



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Caption: General experimental workflow for the spectroscopic analysis of **dihydroxyfumaric acid hydrate**.



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Caption: Logical relationship between spectroscopic data and the elucidation of molecular structure.

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References

- 1. Dihydroxyfumaric acid | C₄H₄O₆ | CID 54678503 - PubChem [pubchem.ncbi.nlm.nih.gov]
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